molecular formula C6H8N2O2 B1590800 methyl 2-(1H-imidazol-5-yl)acetate CAS No. 4200-46-8

methyl 2-(1H-imidazol-5-yl)acetate

Cat. No. B1590800
CAS RN: 4200-46-8
M. Wt: 140.14 g/mol
InChI Key: CURCXTFZSFUUQT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-5-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a potential neurotoxin .


Molecular Structure Analysis

The molecular structure of methyl 2-(1H-imidazol-5-yl)acetate includes an imidazole ring attached to a methyl acetate group . The InChI code for this compound is 1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 2-(1H-imidazol-5-yl)acetate are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

Methyl 2-(1H-imidazol-5-yl)acetate is a yellow to brown liquid . Its molecular weight is 140.14 .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives can exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions.

Antitumor Activity

Certain imidazole derivatives have demonstrated antitumor activity . This suggests that they could be used in the development of new cancer therapies.

Antidiabetic Activity

Some imidazole derivatives have shown antidiabetic activity . This indicates that they could be used in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives have been found to exhibit antioxidant activity . This means they could potentially be used to combat oxidative stress in the body.

Antiviral Activity

Certain imidazole derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This indicates potential uses in the treatment of parasitic infections.

Safety and Hazards

Methyl 2-(1H-imidazol-5-yl)acetate is considered hazardous. It causes severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2-(1H-imidazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCXTFZSFUUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553063
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4200-46-8
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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